Methyl [3-(aminomethyl)phenoxy]acetate
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Overview
Description
Methyl [3-(aminomethyl)phenoxy]acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenoxyacetic acid and contains an aminomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [3-(aminomethyl)phenoxy]acetate can be synthesized through several methods. One common route involves the reaction of 3-(aminomethyl)phenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbonyl carbon of the methyl chloroacetate, forming the ester linkage.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Typically an organic solvent like dichloromethane or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(aminomethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid
Major Products Formed
Oxidation: Formation of imines or nitriles
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Methyl [3-(aminomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [3-(aminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4-(aminomethyl)phenoxy]acetate
- Methyl [2-(aminomethyl)phenoxy]acetate
- Ethyl [3-(aminomethyl)phenoxy]acetate
Uniqueness
Methyl [3-(aminomethyl)phenoxy]acetate is unique due to the position of the aminomethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of functional groups can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
methyl 2-[3-(aminomethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMCFLTUUEWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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